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Compound of Interest

Compound Name: N-(butan-2-yl)propanamide

CAS No.: 5827-73-6

Cat. No.: B13952968

Get Quote

Executive Summary & Structural Context[1][2][3]
N-(butan-2-yl)propanamide (also known as N-sec-butylpropionamide) represents a critical

structural motif in medicinal chemistry, serving as a model for peptide bond interactions within a

sterically hindered, hydrophobic environment. Unlike its linear isomer (N-n-butylpropanamide),

the branching at the

-carbon of the amine moiety introduces chirality and steric bulk that significantly influences its
spectroscopic signature.

This guide provides a definitive reference for the identification of this molecule, synthesizing

data from Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass

Spectrometry (MS). The protocols and assignments detailed here are designed to serve as a

self-validating system for researchers synthesizing peptidomimetics or analyzing metabolic

byproducts.
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IUPAC Name: N-(butan-2-yl)propanamide[1][2]

Formula:

Molecular Weight: 129.20 g/mol [2][3][4]

Key Feature: Chiral center at

(sec-butyl group), typically analyzed as a racemate in achiral solvents.

Infrared Spectroscopy (FT-IR)
In the solid state or concentrated solution, secondary amides like N-(butan-2-yl)propanamide
exhibit strong hydrogen bonding networks. The steric hindrance of the sec-butyl group slightly

weakens these interactions compared to the n-butyl isomer, resulting in subtle frequency shifts.
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Frequency (

)
Intensity Vibrational Mode

Assignment Logic
(Causality)

3280 – 3300 Med, Broad (Stretch)

Amide A: Hydrogen-

bonded N-H stretch.

In dilute

, this shifts to ~3440

(free N-H).

2960 – 2870 Strong

Aliphatic Backbone:

Asymmetric/symmetri

c stretching of methyl

and methylene

groups.

1640 – 1650 Strong

Amide I: The most

diagnostic band.

Lower frequency than

ketones due to

resonance

delocalization of the

nitrogen lone pair into

the carbonyl.

1540 – 1550 Strong

Amide II: A mixed

mode characteristic of

secondary amides

(trans-configuration).

Absent in lactams or

tertiary amides.

Experimental Protocol: Thin Film (Neat)
Preparation: Place 1 drop of neat liquid N-(butan-2-yl)propanamide between two NaCl or

KBr salt plates.
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Compression: Gently rotate plates to create a capillary film (avoid overtightening to prevent

fringing patterns).

Acquisition: Scan from 4000 to 600

(32 scans, 4

resolution).

Validation: Ensure the Amide I/II ratio is approximately 1:1 in intensity.

Mass Spectrometry (EI-MS)[3][8]
Electron Ionization (EI) at 70 eV induces fragmentation driven by the stability of the resulting

carbocations and the radical release. For N-alkyl amides,

-cleavage and McLafferty rearrangements are the dominant mechanisms.

Fragmentation Pathway Analysis
The molecular ion (

) at m/z 129 is typically weak due to the facile fragmentation of the aliphatic chains.
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m/z Fragment Ion Mechanism

129 Molecular Ion.

114
-Cleavage (Methyl loss): Loss

of the terminal methyl from the

sec-butyl group.

100

-Cleavage (Ethyl loss): Loss of

the ethyl group from the sec-

butyl chain (favored over

methyl loss due to better

stability of the leaving radical).

73

McLafferty Rearrangement:

Migration of a

-hydrogen from the sec-butyl

chain to the carbonyl oxygen,

followed by C-N bond

cleavage. This is the Base

Peak or a major diagnostic

peak.

57 -Cleavage (Acyl): Formation of

the propionyl cation.

Visualization: Fragmentation Logic
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Pathway Legend

Molecular Ion (m/z 129)
[Et-CO-NH-sBu]+

m/z 100
(Loss of Ethyl from s-Bu)

Alpha Cleavage
(-C2H5)

m/z 73
(McLafferty Rearrangement)

[Et-C(OH)=NH]+

Gamma-H Migration
(-C4H8)

m/z 57
(Propionyl Cation)

Acyl Cleavage
(-NH-sBu)

Blue: Parent | Red: Alpha Cleavage | Green: Rearrangement

Click to download full resolution via product page

Figure 1: Primary fragmentation pathways for N-(butan-2-yl)propanamide under Electron

Ionization (70 eV).

Nuclear Magnetic Resonance (NMR)[9]
NMR provides the most definitive structural proof. The presence of the chiral center at

of the butyl chain renders the protons on the adjacent methylene group (

) diastereotopic, meaning they are magnetically non-equivalent and may appear as complex
multiplets rather than a simple quartet.

NMR Data (400 MHz, )
Chemical Shift Reference: TMS (

0.00) or

residual (

7.26).
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Shift (

ppm)
Multiplicity Integration Assignment

Coupling (

Hz)

5.40 – 5.80 Broad Singlet 1H NH

Exchangeable.

Shift varies with

conc/temp.

3.85 – 3.95 Multiplet 1H (Methine)

Coupled to

(Me) and

(

).

2.18 Quartet 2H
(Propionyl

)

Hz. Coupled to

.

1.40 – 1.55 Multiplet 2H
(Butyl

)

Diastereotopic.

Complex splitting

(ABX system).

1.14 Triplet 3H
(Propionyl

)
Hz.

1.10 Doublet 3H
(Butyl

)

Hz. Overlaps

with propionyl

methyl.

0.91 Triplet 3H
(Butyl term.

)
Hz.

NMR Data (100 MHz, )
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Shift (

ppm)
Type Assignment Notes

173.2 Cq C=O Carbonyl carbon.

46.5 CH (Methine) Alpha to Nitrogen.

30.1 (Propionyl) Alpha to Carbonyl.

29.8 (Butyl) Beta to Nitrogen.

20.5 (Butyl Me) Branch methyl.

10.5 (Butyl term.) Terminal methyl.

10.1 (Propionyl Me)

Note: The assignments of the two methyl groups at ~10 ppm and the two methylene groups at

~30 ppm should be confirmed via HSQC/HMBC if absolute certainty is required, as they are

chemically similar.

Visualization: Structure-Spectrum Correlation

Coupling Logic

Propionyl Me
(1.14 ppm, t)

Propionyl CH2
(2.18 ppm, q)

C=O
(173 ppm)

NH
(5.5 ppm, br)

Methine CH
(3.90 ppm, m)

Branched Me
(1.10 ppm, d)

Butyl CH2
(1.50 ppm, m)

Terminal Me
(0.91 ppm, t)

Note: Methine couples to
both Branched Me and Butyl CH2

Click to download full resolution via product page
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Figure 2: Connectivity and chemical shift logic for N-(butan-2-yl)propanamide.

Experimental Protocols for Validation
To ensure high-fidelity data that matches the values above, follow these specific sample

preparation steps.

A. NMR Sample Preparation
Solvent Selection: Use

(99.8% D) containing 0.03% TMS v/v.

Concentration:

For

: Dissolve 5–10 mg of sample in 0.6 mL solvent.

For

: Dissolve 30–50 mg of sample in 0.6 mL solvent to ensure adequate signal-to-noise for
the quaternary carbonyl carbon.

Filtration: Filter through a glass wool plug into the NMR tube to remove suspended solids

which cause line broadening.

B. GC-MS Method[5]
Column: DB-5ms or equivalent (30m x 0.25mm ID).

Carrier Gas: Helium at 1.0 mL/min constant flow.

Temperature Program: Hold 60°C for 1 min; Ramp 20°C/min to 250°C; Hold 3 min.

Inlet: Split mode (50:1), 250°C.

Rationale: The split injection prevents detector saturation, and the non-polar column

separates the amide from potential amine or acid precursors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b13952968/docs#structural-elucidation-of-n-butan-2-
yl-propanamide-a-multi-modal-spectroscopic-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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